(5-Chlorothiazol-2-YL)methanamine
Overview
Description
(5-Chlorothiazol-2-YL)methanamine is a chemical compound belonging to the thiazole class of compounds. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its molecular formula C4H5ClN2S and a molecular weight of 148.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorothiazol-2-YL)methanamine typically involves the reaction of 2-chlorothiazole with methanamine under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-chlorothiazole is treated with methanamine in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: (5-Chlorothiazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(5-Chlorothiazol-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chlorothiazol-2-YL)methanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact pathways and targets are still under investigation, but its ability to modulate biological activities makes it a compound of interest .
Comparison with Similar Compounds
- 2-Amino-5-chlorothiazole
- 2-Chlorothiazol-5-yl)methanamine hydrochloride
- 2-Amino-5-methylthiazole
- 2-Amino-5-nitrothiazole
Comparison: (5-Chlorothiazol-2-YL)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research .
Properties
IUPAC Name |
(5-chloro-1,3-thiazol-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZDROFQZLACEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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